N-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanamide
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Overview
Description
N-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanamide is a compound featuring a bicyclic structure, specifically a bicyclo[2.2.1]heptane moiety. This structure is known for its rigidity and unique stereochemical properties, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanamide typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound may act by modulating the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic core but differ in their functional groups.
Camphor: A naturally occurring bicyclic compound with similar structural features.
Bornanesultam: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanamide is unique due to its specific functionalization and the presence of the 2-methylpropanamide group, which imparts distinct chemical and biological properties compared to other bicyclo[2.2.1]heptane derivatives.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-7(2)11(13)12-10-6-8-3-4-9(10)5-8/h7-10H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLNWOBOZUBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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